3-Aminobenzanilide

Description

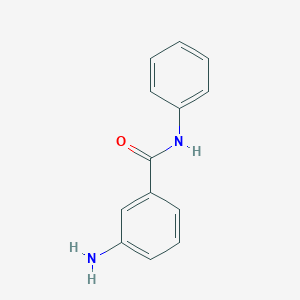

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPULPPMWHXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162326 | |

| Record name | Benzamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-16-3 | |

| Record name | 3-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Aminobenzanilide

Established Synthetic Pathways for 3-Aminobenzanilide

Traditional methods for the synthesis of this compound often rely on functional group transformations of readily available starting materials. These established routes are foundational in organic synthesis and continue to be utilized.

A primary and widely used method for preparing this compound involves the reduction of a nitro group on a precursor molecule. This process typically starts with the synthesis of a 3-nitrobenzamide (B147352) derivative, which is then converted to the corresponding amine.

The synthesis often begins by reacting 3-nitrobenzoyl chloride with an appropriate aniline (B41778). This reaction forms the N-substituted-3-nitrobenzamide intermediate. The subsequent and crucial step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, with the choice depending on factors such as scale, functional group tolerance, and desired reaction conditions. Common reagents for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal/Acid Reduction: Classic conditions like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective for this transformation.

For instance, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide has been synthesized and subsequently reduced to its amino counterpart, demonstrating the viability of this synthetic sequence for related benzanilides. ucl.ac.be

A general representation of this two-step process is shown below:

Amidation: 3-Nitrobenzoyl chloride + Aniline → N-Phenyl-3-nitrobenzamide + HCl

Reduction: N-Phenyl-3-nitrobenzamide + Reducing Agent → this compound

This pathway is reliable and provides good yields, making it a cornerstone in the synthesis of aminobenzanilides.

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions that allow for the direct formation of carbon-nitrogen bonds. While classical methods like nucleophilic aromatic substitution are often limited in scope, palladium-catalyzed reactions have become a mainstay for synthesizing aryl amines.

The Buchwald-Hartwig amination is a prominent example of such a direct approach. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 3-halobenzanilide (e.g., 3-bromobenzanilide or 3-chlorobenzanilide) with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

The general catalytic cycle for a Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium amido complex.

Reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org While a specific application for the synthesis of the parent this compound is not extensively detailed in the literature, this methodology represents a potent and direct synthetic route. More recent advancements focus on direct C-H amination of arenes, which could potentially offer an even more atom-economical route in the future by avoiding the pre-functionalization of the aromatic ring. chemrxiv.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. scielo.brorganic-chemistry.orgnih.gov While this compound is often a precursor in such reactions, the principles of MCRs are relevant to its formation and subsequent use.

For example, 2,3-dihydroquinazolin-4(1H)-ones are often synthesized via a three-component reaction of isatoic anhydride (B1165640), an amine, and an aldehyde. researchgate.net A variation of this involves the two-component condensation of an aminobenzamide with an aldehyde. academie-sciences.frresearchgate.net In this context, this compound can be reacted with various aldehydes in the presence of a catalyst to form 2-aryl-3-phenyl-2,3-dihydroquinazolin-4(1H)-ones.

The mechanism of these reactions typically involves the formation of an imine between the aldehyde and the primary amine (in this case, the 3-amino group of this compound), followed by an intramolecular cyclization and dehydration to form the heterocyclic product. These reactions highlight the utility of the bifunctional nature of this compound as a building block for more complex molecular architectures.

Novel and Emerging Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesis. These strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Green chemistry principles are increasingly being applied to amide bond formation, a key step in the synthesis of this compound. These approaches seek to replace hazardous reagents and solvents with more benign alternatives.

The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced waste, easier purification, and often, accelerated reaction rates. Two prominent techniques in this area are microwave-assisted synthesis and mechanochemistry (ball-milling).

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of amide synthesis, microwave heating can facilitate the direct reaction of carboxylic acids and amines in the absence of a solvent. mjcce.org.mksemanticscholar.org This high-temperature, solvent-free method has been successfully applied to the synthesis of various amides and anilides, often with significantly reduced reaction times and excellent yields compared to conventional heating. semanticscholar.org The synthesis of this compound could be envisioned via the microwave-assisted reaction of 3-aminobenzoic acid and aniline under solvent-free conditions. Additionally, microwave assistance has been used in multi-component reactions to build complex heterocyclic systems from amino-functionalized precursors. rsc.orgnih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

Derivatization Strategies and Functional Group Transformations

The this compound scaffold can be readily modified at two primary locations: the free amino group and the benzamide (B126) moiety. These derivatizations are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, particularly in drug discovery.

The primary amino group (-NH2) at the 3-position is a versatile handle for a wide range of chemical transformations. Derivatization is typically performed to introduce new functional groups, alter the molecule's electronic properties, or attach it to other molecular fragments. sigmaaldrich.com

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The goal of derivatization is often to make the analyte more volatile and less reactive for analytical techniques like gas chromatography. sigmaaldrich.com For example, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.com

The benzamide portion of the molecule offers two main sites for modification: the amide N-H bond and the aromatic rings.

N-Alkylation/Arylation: The hydrogen on the amide nitrogen can be substituted, though this is generally more difficult than with a primary amine and may require strong bases.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing substituents (the amino group and the amide linkage) will determine the position of the new substituent. The amino group is a strong activating, ortho-, para-directing group, while the benzamide group's influence is more complex, with the -NHCO- part being ortho-, para-directing and the -CONH- part being meta-directing for their respective rings.

Modifications via Precursors: A powerful strategy involves introducing substituents onto the starting materials (e.g., using a substituted aniline or a substituted 3-aminobenzoic acid) before the final amide bond formation. This approach is often used in the synthesis of compound libraries, such as for histone deacetylase (HDAC) inhibitors, where various substituents are introduced at the 4'-position of the anilide ring to modulate biological activity and selectivity. researchgate.netpsu.edu

Scaffold Derivatization for Enhanced Bioactivity

The this compound scaffold serves as a versatile template in medicinal chemistry, allowing for systematic structural modifications to enhance biological activity and selectivity. Derivatization strategies often focus on the amino and amide functionalities, as well as the phenyl rings, to optimize interactions with biological targets.

One prominent area of investigation involves the development of histone deacetylase (HDAC) inhibitors. For instance, a series of para-substituted 3-aminobenzhydroxamic acids, which are derivatives of the this compound core, have been synthesized and evaluated as potent HDAC8 inhibitors. mdpi.com In this work, modifications at the para position of the benzoyl group, such as the introduction of a methoxy (B1213986) group, led to compounds with strong HDAC8 inhibitory activity and selectivity over other HDAC isoforms like HDAC1 and HDAC6. mdpi.com This highlights how targeted substitutions on the benzanilide (B160483) scaffold can significantly influence bioactivity.

Another approach to derivatization involves the synthesis of novel substituted benzanilides as potential potassium channel openers. nih.gov A general synthetic pathway for these derivatives involves the coupling of an appropriate benzoyl chloride with commercially available anilines. nih.gov Subsequent modifications, such as the cleavage of methyl ether substituents to yield phenol (B47542) or bisphenol derivatives, have produced compounds with potent smooth muscle relaxant properties. nih.gov The vasodilation effects of these derivatives were shown to be mediated through the opening of big potassium (BK) channels. nih.gov

Furthermore, selective N-arylation of 3-aminobenzanilides has been explored as a method for scaffold derivatization. mdpi.com This transformation allows for the introduction of diverse aryl groups at the amino position, expanding the chemical space and enabling the exploration of structure-activity relationships for various biological targets. The ability to introduce substituents on either the benzoyl or the anilide portion of the scaffold provides a powerful tool for fine-tuning the pharmacological profile of these compounds.

The derivatization of the this compound scaffold is a key strategy for the development of novel therapeutic agents. The following table summarizes examples of such derivatizations and their resulting enhanced bioactivity.

| Scaffold | Derivatization Strategy | Biological Target/Activity | Key Findings |

| This compound | Introduction of a hydroxamic acid and para-substitution on the benzoyl ring | HDAC8 Inhibition | A para-methoxy substituted derivative showed potent and selective HDAC8 inhibition. mdpi.com |

| Benzanilide | Coupling of substituted benzoyl chlorides and anilines; cleavage of ether groups | Potassium Channel Opening | Resulting phenol and bisphenol derivatives acted as potent smooth muscle relaxants via BK channel activation. nih.gov |

| This compound | Selective N-arylation | General Bioactivity | Enables introduction of various aryl groups to explore structure-activity relationships. mdpi.com |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. These investigations often employ a combination of experimental studies and computational analysis.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds structurally related to this compound provides insight into its reactivity. For example, the mechanism of heterocyclisation reactions involving anilide derivatives can be highly dependent on the reaction conditions. In the reaction of 2'-hydroxyanthranilide with thiophosgene, the course of the reaction is different in the presence of an acid versus a base, leading to different heterocyclic products. researchgate.net This suggests that the reactivity of the amide and amino groups in this compound can be selectively controlled by the reaction medium.

Another relevant reaction is the Dakin-West reaction, which transforms an α-amino acid into a keto-amide. The mechanism involves the acylation of the amino acid, followed by cyclization to form an azlactone intermediate. wikipedia.org This intermediate is then acylated and undergoes ring-opening and decarboxylation to yield the final product. wikipedia.org While not a direct reaction of this compound, the principles of amide reactivity and cyclization are applicable to potential transformations of this scaffold.

The thermal decomposition of diazonium salts derived from benzamide structures also offers mechanistic insights. For instance, the decomposition of the diazonium salt from o-amino-N,N-dimethylbenzamide results in N-methylbenzamide and formaldehyde. dss.go.th This is explained by a hydride transfer from an N-alkyl group to the positive carbon formed after diazonium ion decomposition. dss.go.th The resulting cation can then undergo hydrolysis or internal electrophilic substitution. dss.go.th This highlights potential reaction pathways for diazotized this compound.

A proposed mechanism for the formation of certain heterocyclic systems involves the initial formation of an o-acyl aminobenzanilide intermediate, which then undergoes cyclocondensation. mdpi.org The formation of these intermediates and the final products can be confirmed through spectral studies. mdpi.org

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering further insight into reaction mechanisms and the factors that influence them. While specific kinetic studies on many reactions of this compound are not extensively documented in publicly available literature, data from analogous reactions can provide valuable information.

For example, the kinetics of the reaction between 3-thenoyl chloride and substituted anilines in benzene (B151609) have been studied. researchgate.net This reaction, which is an acylation similar to the formation of benzanilides, was found to follow second-order kinetics. researchgate.net This implies that the rate of reaction is dependent on the concentration of both the acyl chloride and the aniline. Such findings are crucial for controlling the synthesis of this compound derivatives.

The study of enzyme-catalyzed reactions also provides a framework for understanding the kinetics of reactions involving anilide structures. The rate of an enzyme-catalyzed reaction can be reduced by inhibitors, which can be reversible or irreversible. ucl.ac.uk Understanding the kinetics of inhibition is fundamental in the design of drugs that target specific enzymes. For instance, in the development of HDAC inhibitors based on the this compound scaffold, kinetic assays are essential to determine the potency (e.g., IC₅₀ values) and mechanism of inhibition.

The following table outlines key parameters often determined in kinetic studies of chemical reactions relevant to this compound.

| Kinetic Parameter | Description | Relevance to this compound Reactions |

| Reaction Order | The relationship between the rate of a reaction and the concentration of the reactants. | A study on a similar acylation reaction showed second-order kinetics, suggesting the synthesis of benzanilides is bimolecular. researchgate.net |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Determines the speed of the reaction under specific conditions. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Lower activation energy implies a faster reaction rate. |

| IC₅₀/Ki | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% (IC₅₀) or the inhibition constant (Ki). | Crucial for quantifying the potency of bioactive this compound derivatives, such as HDAC inhibitors. ucl.ac.uk |

Advanced Spectroscopic and Analytical Characterization of 3 Aminobenzanilide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationepa.hu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-aminobenzanilide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. emerypharma.com

Proton (¹H) NMR spectroscopy offers critical information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum help to assign the protons to their respective positions in the this compound structure.

For this compound, the aromatic protons on the two benzene (B151609) rings resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the amino (-NH₂) and amide (-CONH-) groups. The protons on the aniline (B41778) ring are affected by the electron-donating amino group, while the protons on the benzoyl ring are influenced by the electron-withdrawing amide group. The amine protons themselves usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 3-Amino-N-phenylbenzamide | Not specified | Aromatic protons and NH protons typically resonate in the range of 6.5-8.5 ppm. The NH₂ protons often appear as a broad singlet. |

| (E)-N-((Dimethylamino)methylene)-3-methoxybenzamide | CDCl₃ | 8.63 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.81 (s, 1H), 7.33 (t, J = 7.9 Hz, 1H), 7.04 (d, J = 8.1 Hz, 1H), 3.86 (s, 3H), 3.21 (s, 3H), 3.19 (s, 3H) rsc.org |

This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and specific derivative structure. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "m" a multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the amide group is typically observed far downfield, often in the range of 165-175 ppm. The aromatic carbons appear in the region of 110-150 ppm. The carbon atoms attached to the nitrogen of the amino group (C-3) and the amide group are influenced by the heteroatoms, affecting their chemical shifts. For instance, the carbon atom bearing the amino group is shielded and appears at a relatively higher field compared to other aromatic carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-Amino-N-phenylbenzamide | Not specified | Carbonyl carbon: ~165-170 ppm; Aromatic carbons: ~110-150 ppm. nih.gov |

| (E)-N-((Dimethylamino)methylene)-3-methoxybenzamide | CDCl₃ | 177.6, 160.8, 159.4, 138.2, 128.9, 122.4, 118.4, 113.9, 55.4, 41.4, 35.3 rsc.org |

This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and specific derivative structure.

To unambiguously assign all proton and carbon signals, especially for more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed. jmcs.org.mx These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com This is invaluable for tracing the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its attached carbon atom. jmcs.org.mx

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. jmcs.org.mx It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the two aromatic rings via the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which can help in determining the stereochemistry and conformation of derivatives. ceon.rs

The combined use of these 2D NMR techniques allows for a complete and confident structural assignment of this compound and its derivatives. ceon.rsrsc.org

Isotopic labelling, particularly with deuterium (B1214612) (²H), can be a powerful tool in NMR spectroscopy to simplify complex spectra and to probe specific structural features or reaction mechanisms. studymind.co.uk Replacing a proton with a deuteron (B1233211) removes its signal from the ¹H NMR spectrum and can decouple adjacent protons, simplifying their splitting patterns. huji.ac.il

In the context of this compound, selective deuteration of one of the aromatic rings could help in the unambiguous assignment of the signals from the other ring. For example, using aniline-d₅ in the synthesis would result in a this compound derivative where one of the rings is largely invisible in the ¹H NMR spectrum, allowing for a clearer view of the signals from the aminobenzoyl moiety. zeotope.com Deuterium NMR (²H NMR) itself can be used to confirm the position of the label, although it is less common for routine structural elucidation due to the lower sensitivity and resolution compared to proton NMR. huji.ac.ilwikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysisepa.hu

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₃H₁₂N₂O, the expected monoisotopic mass is approximately 212.09 Da. nist.govuni.lu

Upon ionization in the mass spectrometer, the this compound molecule can fragment in characteristic ways. The analysis of these fragments provides clues about the molecule's structure. Common fragmentation pathways for amides include cleavage of the amide bond. For this compound, this could lead to fragments corresponding to the benzoyl cation (m/z 105) and the aminophenyl radical, or the aminobenzoyl cation and the phenyl radical. Cleavage alpha to the amino group on the aniline ring is also a possible fragmentation pathway. libretexts.org The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS can distinguish its molecular formula (C₁₃H₁₂N₂O) from other potential formulas that have the same nominal mass. nih.govnih.gov For example, a molecule with the formula C₁₄H₁₆O₂ would also have a nominal mass of 212, but its exact mass would be different from that of this compound. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Table 3: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.10224 |

| [M+Na]⁺ | 235.08418 |

| [M+K]⁺ | 251.05812 |

Data sourced from PubChem. uni.lu These values are predictions and may vary slightly in experimental measurements.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting ions and analyzing the resulting products. In the analysis of this compound, the molecular ion is subjected to fragmentation, and the pattern of fragment ions provides a molecular fingerprint. nih.govarizona.edu The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. arizona.edu

For this compound, with a molecular weight of approximately 212.25 g/mol , the mass spectrum under electron ionization can show characteristic peaks. nih.govbiosynth.com The NIST Mass Spectrometry Data Center provides mass spectral data for m-Aminobenzanilide, showing a top peak at m/z 120, a second highest at m/z 92, and a third at m/z 212, which corresponds to the molecular ion. nih.govnist.gov The fragmentation likely involves the loss of groups such as the amino group or cleavage of the amide bond. arizona.edulibretexts.org Predicted collision cross-section (CCS) values, which are useful in ion mobility spectrometry, have been calculated for various adducts of this compound, such as [M+H]+ and [M+Na]+. uni.luuni.lu This data aids in the identification and characterization of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 213.10224 | 147.7 |

| [M+Na]+ | 235.08418 | 160.6 |

| [M+NH4]+ | 230.12878 | 156.4 |

| [M+K]+ | 251.05812 | 153.5 |

| [M-H]- | 211.08768 | 153.2 |

| [M+Na-2H]- | 233.06963 | 157.4 |

| [M]+ | 212.09441 | 151.0 |

| [M]- | 212.09551 | 151.0 |

| Data sourced from PubChemLite uni.luuni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. specificpolymers.com An IR spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations. specificpolymers.com For this compound, the key functional groups are the amine (-NH2), the amide (-CONH-), and the aromatic rings.

The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The amide group will show a characteristic C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. The specific positions of these peaks can provide insight into the molecular structure and bonding. scribd.com

Advanced Spectroscopic Techniques

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for characterizing crystalline materials and nanostructures. mdpi.comhoriba.com It is a non-destructive technique that probes molecular vibrations based on the inelastic scattering of monochromatic light. horiba.com

In the context of this compound, Raman spectroscopy can be used to identify crystal phases, assess crystallinity, and detect impurities. mdpi.com The Raman spectrum will show peaks corresponding to specific molecular bond vibrations, such as the C-C, C=C, N-O, and C-H bonds, as well as the breathing mode of the benzene ring. horiba.com The non-destructive nature of the technique makes it ideal for analyzing delicate crystalline samples. mdpi.com Furthermore, techniques like Tip-Enhanced Raman Spectroscopy (TERS) can provide chemical information at the nanometer scale, allowing for the characterization of materials and interfaces with high spatial resolution. rsc.org

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the arrangement of atoms within the crystal lattice.

For this compound and its derivatives, XRD analysis can reveal information about the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the material. For instance, studies on related benzanilide (B160483) derivatives have utilized XRD to confirm their crystalline structures. lookchem.comkoreascience.kr The diffraction pattern is unique to a specific crystalline solid, making XRD a powerful tool for phase identification and purity assessment.

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that provides information about the electronic structure and composition of a material at high spatial resolution. mdpi.comnih.gov It analyzes the energy distribution of electrons that have passed through a thin sample, revealing energy losses due to inelastic scattering events. mdpi.com

In the analysis of thin films of materials like this compound, EELS can be used to study the electronic transitions, such as π–π* transitions, which are related to the molecular structure. mdpi.com The low-loss region of the EELS spectrum (0–50 eV) is particularly informative for organic compounds, providing a unique fingerprint that can help differentiate between different molecules. mdpi.comnih.gov This technique is especially valuable for characterizing nanocrystalline or amorphous materials where traditional diffraction methods may be less effective. mdpi.com Recent advancements in monochromated TEM-EELS allow for high energy resolution, making it a promising tool for identifying organic compounds and detecting impurities in pharmaceutical and biological systems. mdpi.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound. tanta.edu.egmdpi.com

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity. nih.govmdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. tanta.edu.eg This method can be used to determine the purity of a sample by separating the main compound from any impurities or related substances. nih.govlookchem.com For instance, HPLC analysis of this compound can be used to check for the presence of starting materials like 3-amino benzoic acid. lookchem.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for volatile and thermally stable compounds. nih.gov While direct analysis of this compound by GC might be challenging due to its relatively low volatility, derivatization can be used to produce more volatile compounds suitable for GC analysis. psu.edu GC-MS combines the separation power of GC with the identification capabilities of MS, providing both quantitative and qualitative information about the components of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. The inherent polarity and structural features of these compounds make them well-suited for analysis by reversed-phase or mixed-mode chromatography. helixchrom.com

Research findings indicate that the separation of aromatic amines and their isomers can be effectively achieved using core-shell mixed-mode columns, which leverage both hydrophobic and ionic interactions to enhance resolution. helixchrom.com For instance, the separation of aminobenzoic acid isomers, which are structurally related to aminobenzanilides, has been successfully performed on columns that utilize both reversed-phase and cation-exchange mechanisms. helixchrom.com The retention time and separation efficiency in such systems are finely controlled by adjusting the mobile phase composition, including the ratio of organic solvent (like acetonitrile) to aqueous buffer, the buffer's concentration, and its pH. helixchrom.com

A typical HPLC method would employ a C18 column with a mobile phase consisting of an acetonitrile (B52724) and a buffered aqueous solution, such as sodium dihydrogen phosphate. google.com Detection is commonly performed using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, as the aromatic rings in this compound provide strong chromophores. google.comnih.gov For more detailed structural elucidation and higher sensitivity, HPLC systems can be coupled with a mass spectrometer (MS). nih.gov In some cases, where the target analyte lacks a strong UV-absorbing moiety, pre-column derivatization may be employed to attach a chromophore to the molecule, enabling UV detection. google.com

Table 1: Representative HPLC Conditions for Analysis of Aromatic Amines

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography Mode | Reversed-Phase, Mixed-Mode (Reversed-Phase/Cation-Exchange) | helixchrom.com |

| Stationary Phase (Column) | C18, Core-shell mixed-mode columns (e.g., Coresep 100) | helixchrom.comgoogle.com |

| Mobile Phase | Binary gradient system of Acetonitrile (ACN) and aqueous buffer (e.g., sodium dihydrogen phosphate) | helixchrom.comgoogle.comnih.gov |

| Detection | UV-Vis (e.g., at 210 nm or 254 nm), Diode Array (DAD), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD) | helixchrom.comgoogle.comnih.govgoogle.com |

| Key Control Parameters | Acetonitrile percentage, buffer pH, buffer concentration, column temperature | helixchrom.comgoogle.com |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another powerful analytical technique that can be used for the analysis of this compound, though it typically requires a chemical modification step known as derivatization. sigmaaldrich.com Direct GC analysis is often challenging due to the compound's polarity and low volatility, which stem from the presence of primary and secondary amine functional groups. sigmaaldrich.comjfda-online.com Derivatization is essential to convert the analyte into a more volatile and thermally stable form, improving its chromatographic behavior by reducing peak tailing and enhancing detection. sigmaaldrich.comjfda-online.comnih.gov

The primary goal of derivatization in this context is to replace the active hydrogen atoms on the amine groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies for amines include acylation and silylation. sigmaaldrich.comnih.gov

Acylation: This involves reacting the amine with an acylating agent, such as acetic anhydride (B1165640) or fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govmdpi.com The reaction, often performed by heating the sample with the reagent, produces an amide derivative that is significantly more volatile and stable for GC analysis. nih.govmdpi.com Acylation with fluorinated anhydrides is particularly common as it can enhance sensitivity with an electron capture detector (ECD) and produce characteristic mass fragments for mass spectrometry (MS) identification. jfda-online.comnih.gov

Silylation: This technique replaces active hydrogens with a silyl (B83357) group, commonly using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting tert-butyl dimethylsilyl (TBDMS) derivatives are known to be more stable and less sensitive to moisture than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and prevent the formation of by-products. sigmaaldrich.commdpi.com Following derivatization, the sample is analyzed by GC-MS, where the separation occurs on a capillary column (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane) and detection provides both quantitative data and mass spectra for definitive structural confirmation. nih.govnih.gov

Table 2: Common Derivatization Approaches for GC Analysis of Amino Compounds

| Derivatization Method | Reagent Example(s) | Purpose | Resulting Derivative | Source(s) |

|---|---|---|---|---|

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Increases volatility and thermal stability; improves peak shape. | N-acyl derivative | nih.govmdpi.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility; forms stable derivatives. | tert-butyldimethylsilyl (TBDMS) derivative | sigmaaldrich.com |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 84347 |

| Acetonitrile | 6342 |

| Sodium dihydrogen phosphate | 24204 |

| Acetic anhydride | 7918 |

| Trifluoroacetic anhydride | 10034 |

| Pentafluoropropionic anhydride | 10018 |

| Heptafluorobutyric anhydride | 9445 |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | 70732 |

Advanced Computational and Theoretical Studies of 3 Aminobenzanilide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical reactivity and physical properties. rsc.org These methods can estimate reaction pathways and transition state energies, making them valuable for predicting unknown reactions. rsc.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a prominent method for calculating the thermodynamic and structural properties of molecules. researchgate.netmdpi.com In the context of 3-aminobenzanilide, DFT studies would focus on correlating the electron density with the molecule's energy. Such calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity.

DFT has been successfully applied to study related aromatic compounds, such as benzonitrile (B105546) derivatives, to calculate atomic and electronic energies and to understand substituent effects. researchgate.net For this compound, DFT calculations could elucidate the influence of the amino (-NH2) and benzanilide (B160483) groups on the electron distribution across the phenyl rings. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. rsc.org

Molecular Orbital (MO) theory describes chemical bonding by considering electrons to be delocalized across the entire molecule in specific molecular orbitals. scribd.combyjus.com This theory is more powerful than valence-bond theory for explaining the properties of molecules with delocalized electrons, such as aromatic systems. byjus.com The fundamental principle is that atomic orbitals combine to form an equal number of molecular orbitals, which are classified as bonding, antibonding, or nonbonding. scribd.comallen.in

For this compound, MO theory provides a framework for understanding its electronic structure and properties. quora.com Key applications include:

Bonding and Stability: It explains the stability of the molecule by showing how electrons fill the lower-energy bonding molecular orbitals. allen.in

Electronic Transitions: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's electronic absorption spectra.

Reactivity: The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) indicate the likely sites for electrophilic and nucleophilic attack, thereby explaining the molecule's reactivity patterns.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical motions of atoms and molecules over time. nih.govmdpi.com These methods are invaluable for studying the dynamic behavior of molecules like this compound, including how they change shape and interact with other molecules. mdpi.com

Understanding how a small molecule (ligand) like this compound or its derivatives binds to a biological target, such as an enzyme, is critical in drug discovery. nih.gov Molecular docking and dynamics simulations are used to predict and analyze these interactions. nih.gov The binding process is governed by forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. scitechnol.com

Derivatives of this compound have been investigated as potent enzyme inhibitors. dntb.gov.ua Computational studies in this area would typically involve:

Docking: Predicting the preferred orientation of this compound within the enzyme's active site to form a stable complex. sci-hub.se

Molecular Dynamics (MD) Simulation: Simulating the dynamic behavior of the ligand-enzyme complex in a biological environment (e.g., in water) to assess the stability of the binding pose and identify key interactions. nih.gov These simulations track atomic movements over time, providing insights into conformational changes that may occur upon binding. scitechnol.comnih.gov

Table 1: Computational Methods for Studying Ligand-Enzyme Interactions This is an interactive table. You can sort the data by clicking on the headers.

| Method | Purpose | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Binding pose, scoring functions to estimate affinity. sci-hub.se |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Stability of binding, conformational changes, interaction energies. nih.gov |

| Free Energy Calculations | Estimates the binding free energy between a ligand and an enzyme. | Quantitative prediction of binding affinity. |

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. nih.gov This analysis is critical because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape that is complementary to its target binding site. The planarity of the amide bond and potential intramolecular hydrogen bonding can significantly influence the preferred conformations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physical properties. nih.govscielo.brmedcraveonline.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new, unsynthesized molecules. medcraveonline.commdpi.com

A QSAR/QSPR study on this compound and its derivatives would involve the following steps:

Data Set Collection: Assembling a group of this compound analogs with measured biological activity (for QSAR) or a physical property (for QSPR). scielo.br

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of its structure (e.g., electronic, steric, hydrophobic properties). nih.gov

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the descriptors with the observed activity or property. mdpi.comnih.gov

Model Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external validation with a test set of compounds. scielo.brmdpi.com

Such models could be used to guide the design of new this compound derivatives with enhanced potency or desired properties before undertaking their chemical synthesis. medcraveonline.com

Table 2: List of Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|

Predictive Modeling of Biological Activity

Predictive modeling utilizes computational algorithms to forecast the biological activity of chemical compounds. For this compound and its derivatives, these models are particularly valuable in predicting their efficacy as enzyme inhibitors or their potential for other therapeutic effects.

One of the primary biological targets for this compound is the enzyme Poly(ADP-ribose) polymerase (PARP). nih.gov First-generation PARP1 inhibitors are often benzamide (B126) derivatives, a class to which this compound belongs. nih.gov Predictive models for PARP inhibitors are developed using datasets of compounds with known activities. These models can then be used to predict the activity of new or untested compounds, guiding synthetic efforts toward more potent molecules.

Another area where predictive modeling has been applied is in forecasting the anticonvulsant activity of this compound derivatives. A study on a series of 2- and 3-aminobenzanilides evaluated their activity against seizures induced by maximal electroshock (MES). nih.gov The this compound derived from 2,6-dimethylaniline (B139824) was identified as a particularly potent anti-MES compound. nih.gov Such data can be used to build predictive models that correlate specific structural features with anticonvulsant effects, facilitating the design of new central nervous system agents.

Predictive analytics in biotechnology and drug development often employ a range of methods from classical statistics to sophisticated deep learning architectures to identify subtle patterns in complex biological data. nih.gov These tools can analyze gene expression patterns and identify potential therapeutic targets, providing a broader context for the application of compounds like this compound. nih.gov

Descriptor-Based Approaches

Descriptor-based approaches, most notably Quantitative Structure-Activity Relationship (QSAR) modeling, form a cornerstone of computational drug design. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jppres.com This is achieved by calculating various molecular descriptors that quantify the physicochemical, topological, electronic, and steric properties of the molecules. jppres.comlongdom.org

For the class of PARP inhibitors to which this compound belongs, several QSAR studies have been conducted. longdom.orgacs.org These studies aim to identify which molecular properties are critical for potent inhibition. A typical QSAR study involves:

Dataset Collection: Assembling a series of related compounds (e.g., benzamides, phthalazinones) with measured biological activity (like IC50 values) against a specific target (e.g., PARP-1). longdom.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic parameters. longdom.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) to build a model that correlates a selection of descriptors with the observed biological activity. benthamscience.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external (test set) validation techniques. longdom.orgtandfonline.com

In a QSAR study on PARP inhibitors, descriptors related to the molecule's shape, hydrophobicity, and electronic properties are often found to be significant. acs.orgnih.gov For example, a study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The insights from these models are crucial for optimizing lead compounds. Based on the QSAR model, researchers can rationally modify the structure of a molecule like this compound to enhance its desired activity. tandfonline.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of PARP Inhibitors

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing how the molecule fits into a binding site. nih.gov |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target protein. researchgate.net |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Virtual Screening and Pharmacophore Modeling

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. plos.orgfrontiersin.org Pharmacophore modeling is a key component of ligand-based virtual screening and involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr

For PARP1, a key target of this compound, virtual screening has been instrumental in discovering novel inhibitors. nih.govmdpi.com The process generally follows these steps:

Target Preparation: Starting with the 3D crystal structure of the target protein (e.g., PARP1). mdpi.com

Pharmacophore Model Generation: A pharmacophore model can be generated based on the known interactions between the protein and a known active ligand (structure-based) or by aligning a set of known active molecules (ligand-based). dovepress.commdpi.com A pharmacophore for a PARP inhibitor would typically include features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings that are crucial for binding to the enzyme's active site. impactfactor.org

Database Screening: The pharmacophore model is used as a 3D query to rapidly screen vast compound databases, filtering for molecules that match the required features. impactfactor.org

Molecular Docking: The "hit" compounds from the pharmacophore screen are then subjected to molecular docking, which predicts the binding pose and estimates the binding affinity of the molecule within the target's active site. mdpi.commdpi.com This helps to refine the list of potential candidates.

A study combining ligand and structure-based virtual screening approaches successfully identified novel potential PARP1 inhibitors. plos.org Similarly, deep learning frameworks are now being developed to automate protein-based pharmacophore modeling for ultra-large-scale virtual screening, significantly accelerating the discovery process. nih.gov

Table 2: Common Pharmacophore Features for Enzyme Inhibitors

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Forms key hydrogen bonds with amino acid residues in the active site. dergipark.org.tr |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amine group). | Forms key hydrogen bonds with amino acid residues in the active site. dergipark.org.tr |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., a phenyl group). | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | A non-polar group (e.g., an alkyl chain). | Interacts with hydrophobic pockets in the enzyme's active site. dergipark.org.tr |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Engages in ionic interactions or salt bridges. |

Anticonvulsant Activity and Mechanism of Action

A series of 3-aminobenzanilides, including the parent compound, have been synthesized and evaluated to understand the relationship between their chemical structure and anticonvulsant effects. These investigations have established a profile of activity that suggests a mechanism of action similar to established antiepileptic drugs.

In preclinical evaluations, this compound and its derivatives were tested against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) in mice. The MES model is considered a reliable predictor for compounds that may be effective against generalized tonic-clonic seizures. The scMet test, on the other hand, identifies agents that could manage absence seizures.

While many derivatives showed a high level of protection against MES-induced convulsions, they were generally less effective against scMet-induced seizures. This specific profile of activity is characteristic of anticonvulsants like phenytoin and phenobarbital. For the unsubstituted this compound, anticonvulsant activity was observed in the MES test at a dose of 100 mg/kg, with an ED₅₀ (median effective dose) of 57.50 mg/kg.

Investigations into the structure-activity relationships (SAR) of this compound derivatives have provided insights into the chemical features that modulate anticonvulsant potency. The primary focus has been on substitutions on the aniline (B41778) ring of the benzanilide structure.

It was discovered that the introduction of alkyl groups to the aniline ring significantly influences the anti-MES activity. For instance, the this compound derived from 2,6-dimethylaniline was identified as the most potent compound in its series, with an ED₅₀ of 13.48 mg/kg. This suggests that the size and position of substituents on the anilide portion of the molecule are critical determinants of anticonvulsant efficacy. The profile of these potent analogues closely resembles that of established drugs like phenobarbital and phenytoin.

The anticonvulsant profile of this compound and its more potent derivatives has been favorably compared to that of standard antiepileptic drugs, Phenobarbital and Phenytoin. The activity profile—strong efficacy in the MES test and weaker activity in the scMet test—mirrors that of these established medications.

For example, the most active derivative, 3-amino-2',6'-dimethylbenzanilide, not only showed a low ED₅₀ in the MES test but also exhibited a high protective index (PI), which is a ratio of neurotoxicity to anticonvulsant potency. This favorable PI indicates a significant separation between the dose required for therapeutic effect and the dose causing adverse neurological effects, a desirable characteristic for any potential anticonvulsant drug. The activity profile for this derivative compares favorably with those for phenobarbital and phenytoin.

Interactive Data Table: Anticonvulsant Activity of this compound and Reference Drugs

| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |

| This compound | 57.50 | 185.00 | 3.22 |

| 3-Amino-2',6'-dimethylbenzanilide | 13.48 | 284.50 | 21.11 |

| Phenobarbital | 21.20 | 64.50 | 3.04 |

| Phenytoin | 9.50 | 45.00 | 4.74 |

The potential for a compound to cause neurological deficits, such as motor impairment, is a critical aspect of its preclinical evaluation. The rotarod assay is a standard test used to assess motor coordination and balance in rodents. In this test, animals are placed on a rotating rod, and the time they can remain on it is measured. A reduced performance suggests potential neurotoxicity.

For this compound and its derivatives, the rotarod test was used to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment. The unsubstituted this compound showed a TD₅₀ of 185.0 mg/kg. The protective index (PI = TD₅₀/ED₅₀) is then calculated to provide a measure of the compound's margin of safety. For this compound, the PI was calculated to be 3.22. This assessment is crucial for comparing the safety profile of new compounds with that of existing drugs.

Anti-Inflammatory Properties and Related Mechanistic Pathways

There is currently a lack of publicly available scientific research focused specifically on the anti-inflammatory properties and related mechanistic pathways of this compound. While studies have been conducted on the anti-inflammatory effects of structurally related benzamides, this specific compound has not been the subject of published investigation in this area.

Antimicrobial Activity against Pathogenic Microorganisms

At present, there is no available scientific literature detailing the antimicrobial activity of this compound against pathogenic microorganisms. Research in this area has explored other substituted benzanilide derivatives, but the specific efficacy of this compound as an antibacterial or antifungal agent has not been reported in published studies.

Biological and Pharmacological Research of this compound

Applications of 3 Aminobenzanilide in Materials Science Research

Polymer and Dye Development

3-Aminobenzanilide serves as a valuable monomer in the synthesis of high-performance aromatic polyamides and polyimides. These polymers are renowned for their exceptional thermal stability and mechanical strength. A derivative of this compound, N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine, has been synthesized through the condensation of N,N′-diphenyl-1,4-phenylenediamine with 3-nitrobenzoyl chloride, followed by a reduction step. ntu.edu.twresearchgate.net This diamine has been utilized to prepare a series of organosoluble aromatic poly(N-phenylamide-imide)s and poly(N-phenylamide-amide)s. ntu.edu.twresearchgate.net These polymers are amorphous and exhibit excellent solubility in various organic solvents, allowing them to be cast into transparent, tough, and flexible films with high tensile strengths. ntu.edu.twresearchgate.net The resulting polyimides and polyamides display high glass-transition temperatures, ranging from 230–258 °C and 196–229 °C, respectively, and exhibit decomposition temperatures exceeding 500 °C in both nitrogen and air. ntu.edu.twresearchgate.net

In the realm of dye chemistry, aromatic amines are fundamental precursors for the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. unb.canih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an appropriate coupling component. unb.ca While specific research detailing the synthesis of azo dyes directly from this compound is not extensively documented in the provided search results, the general principles of azo dye chemistry suggest its potential as a diazo component. For instance, the related compound 4,4′-diaminobenzanilide has been used as a non-carcinogenic alternative to benzidine in the synthesis of direct dyes. mdpi.com This suggests that this compound could similarly be diazotized and coupled with various aromatic compounds to produce a range of monoazo dyes with potentially interesting coloristic properties. nih.govasianpubs.org

| Polymer Type | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, N2) | 10% Weight Loss Temperature (°C, Air) |

|---|---|---|---|

| Poly(N-phenylamide-imide)s | 230–258 | >500 | >500 |

| Poly(N-phenylamide-amide)s | 196–229 | Not Reported | Not Reported |

Liquid Crystalline Behavior and Optoelectronic Applications

The benzanilide (B160483) moiety is a structural component that has been explored in the design of liquid crystals. The rational design of new liquid crystal materials relies on understanding the relationship between molecular structure and the formation of liquid crystalline phases. Research has shown that designing flexible structures to accommodate the conformation of tertiary benzanilides has enabled the synthesis of liquid crystal trimers that form nematic and smectic phases. researchgate.net This indicates that the benzanilide unit, a core feature of this compound, can be a key building block in the creation of mesogenic molecules. The synthesis of calamitic (rod-shaped) liquid crystals often involves the connection of rigid core units, and the benzanilide structure can contribute to this rigidity. bohrium.comresearchgate.net

While direct applications of this compound in optoelectronic devices like organic light-emitting diodes (OLEDs) are not explicitly detailed, the development of novel organic materials is crucial for this field. jmaterenvironsci.comrsc.orgresearchgate.net The synthesis of new polymers and molecules with specific electronic and photophysical properties is a continuous area of research. Given that derivatives of this compound can be used to create high-performance polymers, it is plausible that with appropriate functionalization, materials derived from this compound could be investigated for their potential in optoelectronic applications.

| Compound | Mesophase(s) Observed |

|---|---|

| N-methyl substituted trimers (compounds 1-6) | Enantiotropic nematic phases |

Advanced Material Synthesis (e.g., Nanomaterials, Thin Films)

The synthesis of nanomaterials, such as carbon dots (CDs) or quantum dots, often utilizes organic precursors that can be carbonized under specific conditions. chula.ac.thnih.govmdpi.com Aromatic amines are among the precursors that can be used in the bottom-up synthesis of CDs. mdpi.com Although the direct use of this compound for the synthesis of nanomaterials is not explicitly documented in the provided search results, its chemical structure, containing both an aromatic ring and an amino group, makes it a potential candidate as a carbon and nitrogen source for the preparation of N-doped carbon dots. The synthesis methods for CDs often involve hydrothermal or solvothermal treatments of the precursor molecules. mdpi.comnih.gov

The functional groups on the surface of nanomaterials play a crucial role in their properties and applications. The amino group in this compound could potentially be used for the surface functionalization of nanomaterials, imparting specific properties or allowing for further chemical modifications. While there is no direct evidence of this compound being used for creating thin films, the soluble nature of polymers derived from its derivatives suggests that these polymers could be processed into thin films for various applications. ntu.edu.twresearchgate.net

Catalytic Applications as Ligands or Precursors

This compound can serve as a precursor for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. mdpi.comsamipubco.commdpi.comnih.gov These ligands can coordinate with a wide range of metal ions to form stable metal complexes. samipubco.com The resulting Schiff base-metal complexes have shown significant catalytic activity in various organic reactions. mdpi.comsamipubco.commdpi.comnih.gov For example, Schiff base complexes have been employed as catalysts in oxidation, reduction, and cross-coupling reactions. nih.gov By reacting this compound with different aldehydes, a variety of Schiff base ligands can be synthesized, which can then be used to prepare metal complexes with potential catalytic applications.

The amino group in this compound also allows for its potential use in the development of organocatalysts. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.commdpi.com Chiral amines and their derivatives are a prominent class of organocatalysts. While this compound itself is not chiral, it can be incorporated into larger chiral molecules that could function as organocatalysts.

The mechanism of catalysis by Schiff base-metal complexes often involves the coordination of the substrate to the metal center, which activates the substrate for the subsequent reaction. The electronic and steric properties of the Schiff base ligand can significantly influence the catalytic activity and selectivity of the complex. samipubco.com Mechanistic studies of reactions catalyzed by such complexes would involve investigating the role of the metal center and the ligand in the catalytic cycle. While specific mechanistic studies on catalysts derived from this compound are not available, the general principles of catalysis by related Schiff base complexes would apply. mdpi.commdpi.com These studies often employ techniques such as spectroscopy and kinetic analysis to elucidate the reaction pathways.

Future Directions and Emerging Research Areas

Exploration of New Synthetic Paradigms

The synthesis of 3-Aminobenzanilide and its derivatives is moving beyond traditional methods towards more innovative and efficient strategies. A classical approach to synthesizing this compound involves the reduction of 3-nitrobenzanilide, often using reagents like iron powder and ammonium chloride in ethanol, which has been shown to produce the desired amine in high yields. smolecule.com Another established pathway is the reduction of nitro derivatives, which is a common and effective method for producing this compound. smolecule.com

Modern synthetic organic chemistry, however, is increasingly focused on the development of novel methodologies that offer advantages in terms of efficiency, selectivity, and environmental impact. nih.gov For amide synthesis in general, transition metal catalysis, particularly with palladium, has become a cornerstone for forming C-N bonds with high efficiency. nih.gov Researchers are exploring novel catalytic systems that can facilitate the direct amidation of carboxylic acids and amines under milder conditions, thus avoiding the use of harsh reagents. researchgate.net The exploration of new catalysts and reaction conditions is a key area of research to improve the synthesis of amide-containing compounds like this compound. whiterose.ac.uk

A comparison of classical and modern synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Classical Reduction | Reduction of a nitro group to an amine. | Iron/Ammonium Chloride, Catalytic Hydrogenation | Well-established, often high-yielding. | Can involve harsh reaction conditions and stoichiometric reagents. |

| Catalytic Amidation | Direct coupling of carboxylic acids and amines. | Palladium complexes, Boron-based catalysts | High efficiency, milder conditions, potential for broader substrate scope. | Catalyst cost and sensitivity can be a concern. |

| Reductive Amidation | One-pot reaction combining reduction and amidation. | Nickel-based nanocatalysts | Step-economic, avoids isolation of intermediates. | Catalyst development and optimization are ongoing. |

Development of Highly Selective Derivatives for Targeted Therapies

The core structure of this compound provides a versatile scaffold for the development of derivatives with highly selective biological activities. The amino group offers a key point for chemical modification, allowing for the introduction of various functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability is crucial for designing targeted therapies that can act on specific biological targets with high precision, thereby minimizing off-target effects.

Research into related benzamide (B126) and aniline (B41778) derivatives has demonstrated the potential for creating potent and selective inhibitors for a range of therapeutic targets. For instance, N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), an important target for cardiovascular diseases. nih.gov Similarly, derivatives of 3-amino-1,2,4-triazine have shown promise as selective inhibitors of pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. nih.gov These examples highlight the feasibility of fine-tuning the benzanilide (B160483) structure to achieve high selectivity for specific enzymes or receptors.

In the context of cancer therapy, the development of selective inhibitors of enzymes involved in tumor progression is a major focus. For example, the FLT3-ITD mutation is a critical target in acute myeloid leukemia (AML), and novel diketopiperazine derivatives have been designed as selective FLT3 inhibitors. mdpi.com By applying similar design principles to the this compound scaffold, it may be possible to develop new classes of targeted anticancer agents. The ability to introduce diverse substituents allows for the exploration of structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. nih.gov The exploration of various derivatives of this compound could lead to the discovery of novel therapeutic agents for a wide range of diseases.

| Derivative Class | Therapeutic Target | Potential Application | Key Structural Features |

| Pyridine-substituted benzamides | Aldosterone synthase (CYP11B2) | Cardiovascular diseases | Pyridinyl moiety for specific interactions with the enzyme active site. |

| Triazine-containing compounds | Pyruvate dehydrogenase kinases (PDKs) | Cancer | Triazine ring system for targeting the ATP-binding pocket. |

| Substituted aryl benzylamines | 17β-Hydroxysteroid dehydrogenase type 3 | Prostate cancer | Specific substitution patterns on the aromatic rings to enhance potency and selectivity. cam.ac.uk |

| Diketopiperazine derivatives | FLT3-ITD | Acute Myeloid Leukemia | A core diketopiperazine structure designed to selectively inhibit the mutated kinase. mdpi.com |

Advanced Mechanistic Elucidation of Biological Activities